Pyrazino[1,2-A][1,4]diazepine
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Overview
Description
Pyrazino[1,2-A][1,4]diazepine: is a heterocyclic compound that features a fused ring system combining pyrazine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazino[1,2-A][1,4]diazepine typically involves the annulation of the diazepine ring onto preformed pyrazine derivatives. One common method includes the reaction of bromomethylcarboethoxypyrazines with guanidine nitrate or S-methylisothiourea sulphate in the presence of potassium carbonate . Another approach involves the recyclization of furan rings of 5-methyl-furfurylamides under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrazino[1,2-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Pyrazino[1,2-A][1,4]diazepine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor antagonists .
Medicine: Medicinally, this compound derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound compounds may be used in the development of new materials and as intermediates in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of Pyrazino[1,2-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For example, some derivatives may inhibit enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Pyrazino[1,3]diazepine: Another fused ring system with similar biological activities.
Benzodiazepines: Widely known for their anxiolytic and sedative effects.
Pyrrolo[1,2-a][1,4]diazepine: Known for its CNS activity and potential therapeutic effects.
Uniqueness: Pyrazino[1,2-A][1,4]diazepine is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties can lead to distinct biological activities and make it a valuable scaffold in drug discovery .
Properties
CAS No. |
443143-98-4 |
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Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
pyrazino[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C8H7N3/c1-2-9-6-8-7-10-3-5-11(8)4-1/h1-7H |
InChI Key |
TZVGQHQSXNKBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=CC2=CN=C1 |
Origin of Product |
United States |
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